N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
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Description
N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Research has explored various aspects of this compound, including its synthesis methods, molecular structure, chemical reactions it undergoes, and its properties.
Synthesis Analysis
The synthesis of N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide and related compounds involves several key steps, including the formation of benzofuran and carboxamide functional groups. Techniques such as the Suzuki−Miyaura reaction, Claisen rearrangement, and amidation play crucial roles in constructing the compound's complex structure (Ikemoto et al., 2005).
Scientific Research Applications
Neuroprotective and Antioxidant Activities
Benzofuran-2-carboxamide derivatives have been investigated for their neuroprotective and antioxidant properties. A study by Jungsook Cho et al. (2015) synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated them for neuroprotective and antioxidant activities. Several compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting the potential of related structures in neuroprotection and antioxidation. This implies that N-[4-(Cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide could also possess similar activities, warranting further investigation (Jungsook Cho et al., 2015).
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-22-15-4-2-3-13-11-16(23-17(13)15)18(21)20-14-7-5-12(6-8-14)9-10-19/h2-8,11H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOBWGLPDNDLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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